molecular formula C10H7N5O B1403164 2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol CAS No. 1330043-96-3

2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol

Cat. No. B1403164
M. Wt: 213.2 g/mol
InChI Key: STXDNNUBFOGQHA-UHFFFAOYSA-N
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Description

“2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol” is a heterocyclic organic compound. It belongs to the class of organic compounds known as pyrazolopyrimidines . These are compounds containing a pyrazolopyrimidine skeleton, which consists of a pyrazole fused to a pyrimidine .


Synthesis Analysis

The synthesis of similar compounds involves reacting a compound of a certain formula with another compound of a different formula . For instance, the preparation of some related compounds is carried out in the presence of a tertiary amine, particularly diisopropylethylamine or triethylamine . The exact synthesis process for “2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol” might vary.


Molecular Structure Analysis

The molecular structure of “2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol” is likely to be complex due to the presence of multiple rings and functional groups. The molecular formula is C10H7N5O and the molecular weight is 213.2 g/mol.


Chemical Reactions Analysis

The chemical reactions involving “2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol” are likely to be complex and varied. For instance, the reaction might involve the nucleophilic attack of the amino group in one compound to the carbon atom of the protonated carbonyl group in another compound .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Researchers have developed methods to synthesize new pyrazolo[1,5-a]pyrimidine, triazolo[4,3-a]pyrimidine derivatives, and thieno[2,3-b]pyridine derivatives. These compounds are synthesized from various heterocyclic amines and have been characterized by elemental analysis, spectral data, and chemical transformation, highlighting their potential in further organic synthesis and medicinal chemistry research (Abdelhamid & Gomha, 2013).

Antimicrobial and Antifungal Activity

Several studies have reported on the antimicrobial and antifungal activities of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds synthesized through microwave irradiation exhibited significant antifungal abilities against a range of phytopathogenic fungi, highlighting their potential as antifungal agents (Zhang et al., 2016). Another study detailed the efficient synthesis of isoxazoline and pyrazolo[3,4-d]pyridazine derivatives, showing good antimicrobial and anti-inflammatory activities, which could be leveraged for developing new antimicrobial agents (Zaki, Sayed, & Elroby, 2016).

Anti-Inflammatory and Ulcerogenicity Studies

Research into the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidines has shown that certain derivatives possess notable anti-inflammatory activity with minimal ulcerogenic effects. This suggests their potential use in developing safer anti-inflammatory medications (El-Tombary, 2013).

Anticancer Agents

The novel pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidine derivatives, have been synthesized and characterized for their potential as anticancer agents. Some compounds demonstrated higher anticancer activity than doxorubicin, a reference drug, suggesting their promise in anticancer drug development (Hafez, El-Gazzar, & Al-Hussain, 2016).

Future Directions

The future directions for “2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol” could involve further exploration of its potential uses, particularly in the field of medicine. For instance, similar compounds have shown potential for further exploration due to their ability to inhibit certain types of receptors .

properties

IUPAC Name

2-pyrazolo[1,5-a]pyrazin-3-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5O/c16-9-1-2-12-10(14-9)7-5-13-15-4-3-11-6-8(7)15/h1-6H,(H,12,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXDNNUBFOGQHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(NC1=O)C2=C3C=NC=CN3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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